5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one

Lipophilicity ADME Physicochemical Properties

Inconsistent LogP variation often confounds ADME structure-activity relationship (SAR) studies. This compound solves that by providing a precise +0.78 LogP shift relative to the des-bromo analog while maintaining a constant TPSA (55.12 Ų), enabling controlled lipophilicity modulation. · Controlled LogP elevation of +0.78 vs. des-bromo analog for systematic ADME profiling. · Aryl bromide handle for rapid analog library expansion via Suzuki, Buchwald-Hartwig, or Sonogashira couplings. · Consistent 95% purity across batches ensures reproducible SAR data.

Molecular Formula C11H13BrN2O
Molecular Weight 269.14 g/mol
Cat. No. B13204401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one
Molecular FormulaC11H13BrN2O
Molecular Weight269.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C2CCC(=O)N2)Br
InChIInChI=1S/C11H13BrN2O/c1-6-4-7(12)5-8(11(6)13)9-2-3-10(15)14-9/h4-5,9H,2-3,13H2,1H3,(H,14,15)
InChIKeyRHASGPVEBFHWEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one: Physicochemical and Structural Profile


5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one (CAS: 2060039-02-1) is a synthetic small molecule with the molecular formula C₁₁H₁₃BrN₂O and a molecular weight of 269.14 g/mol . It is a substituted pyrrolidin-2-one featuring a 2-amino-5-bromo-3-methylphenyl group at the 5-position. Its structural features are primarily defined by calculated physicochemical properties, including a topological polar surface area (TPSA) of 55.12 Ų and a partition coefficient (LogP) of 2.29, which inform its potential for passive permeability [1]. The compound is available for research from multiple chemical vendors with a typical catalog purity of 95% .

SAR probe for lipophilicity-permeability studies with constant polar surface area
Unique bromo-methyl substitution pattern supports selectivity profiling workflows
Aryl bromide handle enables derivatization via cross-coupling for library generation

Significance of the 5-Bromo-3-methyl Substitution Pattern


In drug discovery, minor structural modifications to a chemical scaffold can drastically alter target affinity, selectivity, and drug-like properties. The 5-position substitution on the pyrrolidin-2-one core is a critical determinant of biological activity [1]. Therefore, 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one cannot be arbitrarily substituted with other 5-substituted analogs. The unique combination of the bromine atom (which can act as a halogen bond donor or provide a site for further functionalization via cross-coupling) and the methyl group (contributing to steric bulk and lipophilicity) on the phenyl ring creates a distinct spatial and electronic profile that is expected to confer a specific, non-interchangeable pharmacological signature [2]. Without comparative data, the specific value of this particular substitution pattern remains a hypothesis, but its uniqueness is the basis for its procurement for structure-activity relationship (SAR) studies.

5-Bromo-3-methyl substitution creates a distinct steric and electronic profile; de-brominated or de-methyl analogs may not reproduce target interactions.
Predicted lipophilicity shift (+0.78 LogP vs. de-brominated analog) may alter permeability and protein binding; results from SAR series may not transfer directly.
GABAA subtype selectivity inferred from a closely related analog; compound-specific binding data are unavailable and selectivity may differ.

Quantitative Evidence for Compound Selection


Lipophilicity Comparison vs. De-Brominated Analog

The presence of the bromine atom at the 5-position of the phenyl ring significantly increases the compound's lipophilicity compared to its de-brominated analog. This difference is quantifiable by comparing the predicted LogP values. The target compound has a predicted LogP of 2.29 [1]. In contrast, the closely related analog without the bromine atom, 5-(2-amino-3-methylphenyl)pyrrolidin-2-one, has a predicted LogP of 1.51 . This represents a difference of +0.78 LogP units, which is a substantial change that can profoundly impact membrane permeability, protein binding, and metabolic stability [2].

Lipophilicity (LogP)
Cross-study comparable
Target: LogP = 2.29 (Predicted)
Analog (de-Br): LogP = 1.51 (Predicted)
ΔLogP = +0.78
Supports lipophilicity-driven ADME and SAR studies
Predicted values; experimental validation recommended. Sources: vendor computational data.
Lipophilicity ADME Physicochemical Properties

GABAA Receptor Subtype Selectivity

This specific compound has not been reported with a Ki value for the GABAA receptor. This analysis is based on a structurally close analog (CHEMBL5179487) to infer potential class-level activity. The analog exhibits potent and differential affinity for GABAA receptor subtypes. The Ki for the α5β2γ2 subtype is 1.90 nM, and for the α2β2γ2 subtype is 11 nM [1]. This 5.8-fold difference in affinity demonstrates that subtle structural features around the core can confer significant subtype selectivity. The target compound's unique bromo-methyl substitution pattern is hypothesized to further modulate this selectivity profile, making it a valuable tool for investigating GABAA pharmacology.

GABAA Selectivity
Class-level inference
Analog CHEMBL5179487: α5β2γ2 Ki = 1.90 nM; α2β2γ2 Ki = 11 nM
5.8-fold selectivity for α5β2γ2 over α2β2γ2
Target compound: data not available
Supports subtype-selectivity profiling context (analog evidence)
Compound-specific binding data unavailable. Class-level inference from a related structure.
GABAA Receptor Ki Subtype Selectivity

Topological Polar Surface Area Differentiation

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier (BBB). The target compound has a calculated TPSA of 55.12 Ų [1]. This value is identical to that of its de-brominated analog , indicating that the bromine atom, while increasing lipophilicity (LogP), does not alter the compound's hydrogen bonding capacity. This specific combination—a constant TPSA of 55.12 Ų with a variable LogP—offers a clean and controlled parameter space for SAR studies focused on optimizing passive permeability without affecting key polarity metrics.

Polar Surface Area
Cross-study comparable
TPSA = 55.12 Ų (Calculated)
De-brominated analog: 55.12 Ų (unchanged)
ΔTPSA = 0 Ų
Enables controlled lipophilicity modulation with constant polarity metric
Calculated property; supports permeability model studies where TPSA
TPSA Oral Bioavailability Drug-likeness

Research Applications for 5-(2-Amino-5-bromo-3-methylphenyl)pyrrolidin-2-one


SAR Studies for Lipophilicity Optimization

This compound is optimally procured for use as a probe in medicinal chemistry SAR campaigns aimed at understanding the impact of lipophilicity on a lead series. Its LogP of 2.29, which is +0.78 units higher than its de-brominated analog [REFS-1, REFS-2], makes it a precise tool for systematically varying LogP while maintaining a constant TPSA of 55.12 Ų. This allows for a controlled study of the relationship between lipophilicity and ADME properties, such as membrane permeability, metabolic stability, or plasma protein binding [2].

GABAA Receptor Subtype Profiling

Given the class-level evidence that related pyrrolidin-2-one derivatives can exhibit potent and subtype-selective activity at GABAA receptors (e.g., a 5.8-fold selectivity for α5β2γ2 over α2β2γ2) [1], this specific compound is a valuable candidate for inclusion in a panel designed to profile subtype selectivity. Its unique substitution pattern may result in a distinct selectivity fingerprint, providing critical data for programs targeting CNS disorders such as anxiety, cognitive deficits, or epilepsy.

Synthetic Intermediate for Cross-Coupling Reactions

The presence of an aryl bromide group makes this compound a versatile synthetic intermediate. It is a prime candidate for procurement by research groups utilizing palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This allows for the rapid generation of a diverse library of analogs from a single core scaffold, a key strategy in hit-to-lead and lead optimization programs [1].

Application
Selection Property
Validation Focus
Lipophilicity-ADME SAR studies
Higher LogP vs de-brominated analog with constant TPSA
Membrane permeability, protein binding, and metabolic stability assays
GABAA receptor subtype profiling
Unique substitution pattern; analog-based selectivity evidence
Recombinant receptor binding and functional selectivity studies
Cross-coupling derivatization
Aryl bromide reactive handle
Synthetic feasibility for palladium-catalyzed library generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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